molecular formula C21H25N3O3S B2545634 N-(4-(5-phenyl-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 851718-42-8

N-(4-(5-phenyl-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2545634
CAS No.: 851718-42-8
M. Wt: 399.51
InChI Key: YHHNOODWKZZJSG-UHFFFAOYSA-N
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Description

N-(4-(5-phenyl-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C21H25N3O3S and its molecular weight is 399.51. The purity is usually 95%.
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Scientific Research Applications

Chemical Interactions and Properties

Studies have been dedicated to exploring the volumetric and acoustic properties of methyl acetate in aqueous solutions of quinoxaline derivatives, including compounds structurally similar to the queried chemical. These investigations assess the impact of temperature and concentration on such interactions, providing insights into solute-solute, solute-solvent, and solvent-solvent interactions within the mixtures. Such research aids in understanding the fundamental chemical behaviors of these compounds (Raphael, Bahadur, & Ebenso, 2015).

Synthesis and Catalysis

The synthesis of 1N-acetyl pyrazoles, including derivatives closely related to the compound of interest, has been achieved through solvent-free cyclization cum acetylation, showcasing the efficiency of certain catalytic processes under solvent-free conditions. This research contributes to the development of greener, more efficient synthetic pathways for pyrazole derivatives (Thirunarayanan & Sekar, 2014).

Structural Analysis

Crystallographic studies on nimesulide triazole derivatives, which share structural motifs with the queried chemical, have provided detailed insights into the effect of substitution on supramolecular assembly. These studies, utilizing X-ray powder diffraction, highlight how molecular structure influences the formation of various dimensional frameworks and intermolecular interactions (Dey et al., 2015).

Inhibition and Antiproliferative Activities

Research into the COX-2 inhibitory activity of 1,5-diarylpyrazole derivatives, including those with methanesulfonamide groups, has identified potent inhibitors of COX-2, an enzyme involved in inflammation and pain. These studies are crucial for developing new anti-inflammatory agents (Singh et al., 2004). Additionally, certain pyrazole-sulfonamide derivatives have been evaluated for their antiproliferative activities against cancer cell lines, demonstrating the potential therapeutic applications of these compounds (Mert et al., 2014).

Corrosion Inhibition

The adsorption characteristics and corrosion inhibition properties of quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides on mild steel in acidic media have been studied. These compounds exhibit mixed-type inhibition, indicating their potential as protective agents against corrosion in industrial applications (Olasunkanmi et al., 2016).

Properties

IUPAC Name

N-[4-[2-(2,2-dimethylpropanoyl)-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c1-21(2,3)20(25)24-19(16-8-6-5-7-9-16)14-18(22-24)15-10-12-17(13-11-15)23-28(4,26)27/h5-13,19,23H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHHNOODWKZZJSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.